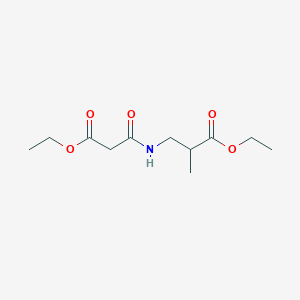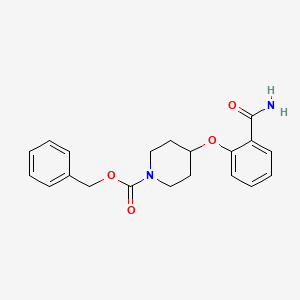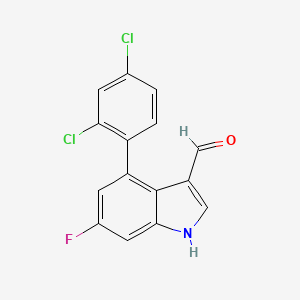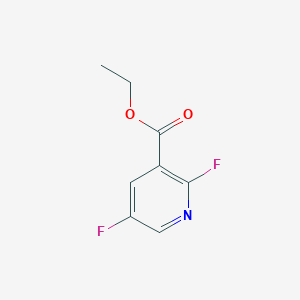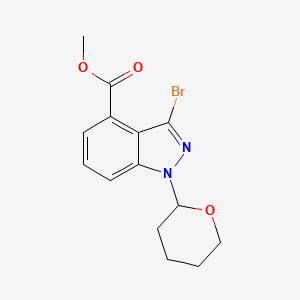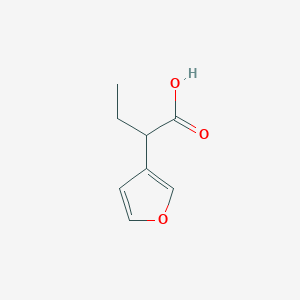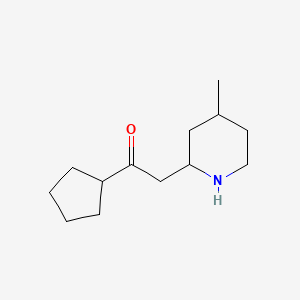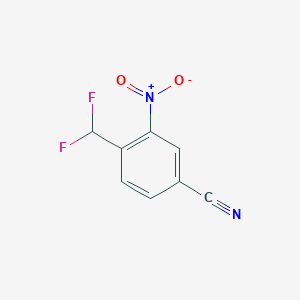
4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of reagents such as chlorine gas, fluorine gas, and trifluoromethylating agents under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine may involve large-scale chlorination and fluorination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, boronic acids, and various nucleophiles. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine involves its interactions with molecular targets, such as enzymes and receptors. The compound can bind to specific active sites, leading to the inhibition or activation of biological pathways. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine include:
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
This compound is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C5HClF4N2 |
|---|---|
分子量 |
200.52 g/mol |
IUPAC名 |
4-chloro-2-fluoro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF4N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H |
InChIキー |
ASMBTOCTDAKFIB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)

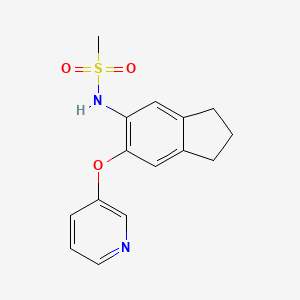
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)
